
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that features a zirconium center coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The presence of the dodecyl group on the cyclopentadienyl ring introduces unique steric and electronic properties, making this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with a pre-formed 2-dodecylcyclopenta-1,3-diene ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium center. Common solvents for this reaction include tetrahydrofuran (THF) or toluene, and the reaction is often performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: This compound can act as a catalyst in the polymerization of olefins, producing high molecular weight polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Polymerization Reactions: The compound is often used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted zirconium complexes with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the zirconium complex.
Polymerization Reactions: High molecular weight polyolefins with specific properties.
科学的研究の応用
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the zirconium center to various substrates, facilitating their transformation through catalytic processes. The cyclopentadienyl ligand stabilizes the zirconium center, allowing it to undergo various redox and substitution reactions. The dodecyl group on the cyclopentadienyl ring can influence the reactivity and selectivity of the compound by introducing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: A well-known metallocene with similar catalytic properties but lacking the dodecyl substitution.
Dichlorodicyclopentadienylzirconium: Another zirconium-based metallocene with different steric and electronic properties.
Uniqueness
2-Dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the dodecyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications where specific reactivity and selectivity are required, such as in the synthesis of complex organic molecules and the production of specialty polymers.
特性
CAS番号 |
191803-23-3 |
|---|---|
分子式 |
C34H58Cl2Zr |
分子量 |
628.9 g/mol |
IUPAC名 |
2-dodecylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12,15H,2-11,13-14H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
KMXQXXVVCKGOJL-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
正規SMILES |
CCCCCCCCCCCCC1=[C-]CC=C1.CCCCCCCCCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




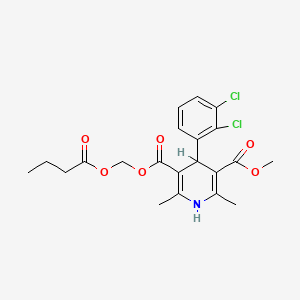

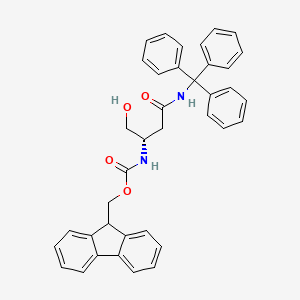
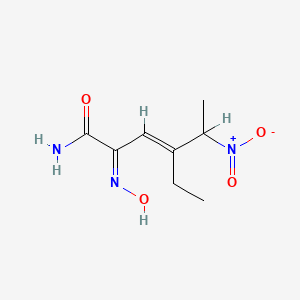
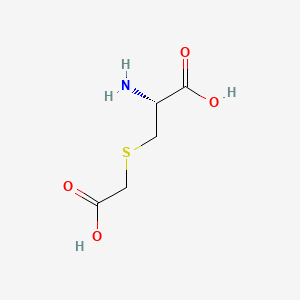
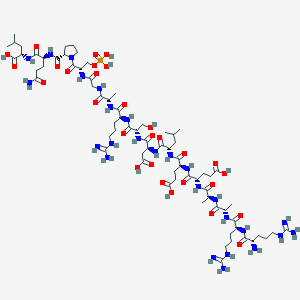

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

